2-(2,4-Dimethoxyphenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide
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Overview
Description
2-(2,4-Dimethoxyphenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide: is a fascinating compound with a complex structure. Let’s break it down:
Molecular Formula: CHNOS
Molecular Weight: 233.269 g/mol
This compound belongs to the class of benzodithiazoles , which are heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of dithiazole rings makes it intriguing for various applications.
Preparation Methods
Synthetic Routes:
-
Direct Synthesis
- The compound can be synthesized directly by reacting 2,4-dimethoxyaniline with sulfur and sulfur dioxide in the presence of a suitable oxidizing agent.
- The reaction proceeds through cyclization to form the benzodithiazole ring system.
-
Cascade Reactions
- A cascade reaction involving multiple steps can also yield this compound.
- For example, starting from 2,4-dimethoxyaniline, one can perform a series of reactions involving sulfur, sulfur dioxide, and other reagents to construct the benzodithiazole core.
Industrial Production:
- While not widely produced on an industrial scale, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions due to the presence of oxygen atoms.
Reduction: Reduction reactions may also occur, converting the tetraoxide to other derivatives.
Substitution: Substitution reactions at the phenyl and methoxy groups are possible.
Common Reagents: Sulfur, sulfur dioxide, oxidizing agents, reducing agents.
Major Products: Various derivatives, including mono- and di-substituted benzodithiazoles.
Scientific Research Applications
Chemistry: Used as a building block for designing novel organic materials.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H13NO6S2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C14H13NO6S2/c1-20-10-7-8-11(12(9-10)21-2)15-22(16,17)13-5-3-4-6-14(13)23(15,18)19/h3-9H,1-2H3 |
InChI Key |
BPORWRPWYDOIDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3S2(=O)=O)OC |
Origin of Product |
United States |
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